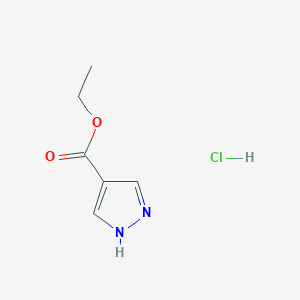

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

Overview

Description

Ethyl 1H-Pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O2 . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It also acts as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structure of Ethyl 1H-Pyrazole-4-carboxylate can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Ethyl 1H-Pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .Physical and Chemical Properties Analysis

Ethyl 1H-Pyrazole-4-carboxylate has a molecular weight of 140.14 . It has a melting point of 78-80 °C (lit.) and a boiling point of 138-140 °C/3 mmHg (lit.) . It is miscible with acetone .Scientific Research Applications

Synthesis and Biological Applications of Pyrazole Derivatives

Pyrazole derivatives, including Ethyl 1H-Pyrazole-4-carboxylate hydrochloride, serve as significant scaffolds in the synthesis of biologically active compounds. These heterocyclic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral effects. The synthesis of pyrazole carboxylic acid derivatives and their biological applications are well-documented, indicating their importance in medicinal chemistry and drug development processes (Cetin, 2020).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazole derivatives, have shown diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives highlight their potential as pharmacological agents, underscoring the versatility of pyrazole-based compounds in drug design and therapy (Shaaban, Mayhoub, & Farag, 2012).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

Recent advances in the multicomponent synthesis of pyrazole derivatives have showcased the efficiency of creating bioactive molecules featuring the pyrazole moiety. This method emphasizes the economic and step-saving aspects of synthesizing compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities among others, showcasing the pyrazole core's versatility and therapeutic potential (Becerra, Abonía, & Castillo, 2022).

Pyrazole Scaffolds in Drug Design

The pyrazole scaffold is central to designing anti-inflammatory and antiviral drugs, demonstrating its crucial role in medicinal chemistry. Pyrazole-based compounds have been successful in targeting various diseases, further highlighting the importance of this heterocyclic motif in the development of new therapeutic agents (Karati, Mahadik, & Kumar, 2022).

Safety and Hazards

Ethyl 1H-Pyrazole-4-carboxylate is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Mechanism of Action

Target of Action

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride is primarily used as an intermediate in organic synthesis

Mode of Action

It is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .

Biochemical Pathways

It is used in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , which may suggest its involvement in the biochemical pathways related to these compounds.

Result of Action

It is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , suggesting that its action may result in the formation of these compounds.

Action Environment

It is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.

Biochemical Analysis

Biochemical Properties

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride plays a role in several biochemical reactions, primarily due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These interactions are crucial for the compound’s role as an intermediate in organic synthesis. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the formation of the desired products.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact the proliferation of certain cell types, such as HeLa cells . The modulation of cell signaling pathways by this compound can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, including enzymes and proteins. For instance, the cyclocondensation reaction between an ethylenic ketone and a hydrazine derivative results in the synthesis of pyrazolines, which, after oxidation, provide the pyrazole ring . Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert atmosphere and room temperature conditions

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of understanding the metabolic pathways associated with this compound.

Properties

IUPAC Name |

ethyl 1H-pyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-10-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILLKQABODQIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3093301.png)